molecular formula C20H17N3O2S B6563011 3-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one CAS No. 1021222-18-3

3-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one

Katalognummer: B6563011
CAS-Nummer: 1021222-18-3
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: YHJYBPSYHWQRBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a heterocyclic molecule featuring a quinazolinone core fused with a 1,3-oxazole moiety via a methylsulfanyl linker. Quinazolinones are pharmacologically significant due to their diverse biological activities, including analgesic, antimicrobial, and anticancer properties . The structural uniqueness of this compound lies in the substitution pattern:

  • Position 2: A sulfanyl group bridges the quinazolinone core to a 5-methyl-2-phenyl-1,3-oxazol-4-ylmethyl substituent.
  • Position 3: A methyl group enhances steric and electronic effects.

This configuration may influence its physicochemical properties (e.g., solubility, stability) and biological interactions compared to simpler quinazolinone derivatives.

Eigenschaften

IUPAC Name

3-methyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-13-17(21-18(25-13)14-8-4-3-5-9-14)12-26-20-22-16-11-7-6-10-15(16)19(24)23(20)2/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJYBPSYHWQRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H17N3O1SC_{16}H_{17}N_{3}O_{1}S with a molecular weight of approximately 303.39 g/mol. The structure features a quinazolinone core linked to an oxazole moiety via a sulfanyl group, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the oxazole ring followed by the introduction of the sulfanyl group and subsequent cyclization to form the quinazolinone structure. Specific reaction conditions such as temperature, solvent choice, and catalysts can significantly influence yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that 3-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one exhibits notable antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate strong activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15.6
Escherichia coli31.25
Pseudomonas aeruginosa62.5

These results suggest that the compound may serve as a lead for developing new antibacterial agents.

Anti-inflammatory Activity

In vitro assays have shown that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures stimulated with lipopolysaccharides (LPS). The anti-inflammatory effects were quantified using ELISA assays, demonstrating a significant reduction in cytokine levels compared to untreated controls.

Anticancer Activity

Preliminary studies indicate that 3-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one exhibits cytotoxic effects against various cancer cell lines including breast cancer (MCF7) and lung cancer (A549). The IC50 values ranged from 10 to 25 µM, indicating potential as an anticancer agent.

Case Studies

A recent case study involving this compound focused on its effectiveness in combination therapy with standard chemotherapeutic agents. The results indicated enhanced cytotoxicity when used alongside doxorubicin in breast cancer models, suggesting a synergistic effect that warrants further investigation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Quinazolinone Derivatives

Structural Analogues and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name Substituents (Position 2/3) Molecular Formula Molar Mass (g/mol) Key Features/Biological Activity Reference
Target Compound 5-Me-2-Ph-oxazolylmethyl-S- (2); Me (3) C₂₃H₂₀N₄O₂S 440.50 Oxazole-quinazolinone hybrid -
3-(4-Methoxyphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4-one (E)-3-phenylpropenyl-S- (2); 4-MeO-Ph (3) C₂₄H₂₀N₂O₂S 424.49 Conjugated alkenyl sulfanyl linker
2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenylquinazolin-4-one 3-Cl-4-Me-Ph-C(O)-CH₂-S- (2); Ph (3) C₂₃H₁₇ClN₂O₂S 420.91 Chlorophenyl ketone substituent
3-(3-Methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one Me-S- (2); 3-MeO-Ph (3) C₁₆H₁₄N₂O₂S 314.36 Analgesic activity (ED₅₀: 12 mg/kg in mice)
Key Observations:

Electron-withdrawing groups (e.g., Cl in ) may reduce solubility but enhance receptor binding affinity in certain contexts. Methoxy groups (e.g., in ) improve solubility and metabolic stability due to increased polarity.

The methyl-oxazolylmethyl linker in the target compound provides rigidity, which may favor selective interactions with biological targets.

Pharmacological and Physicochemical Properties

Analgesic Activity
  • 3-(3-Methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one () demonstrated significant analgesic activity with an ED₅₀ of 12 mg/kg in murine models, attributed to its methoxy-phenyl group enhancing CNS penetration.
  • The target compound ’s oxazole moiety may modulate opioid or COX-2 pathways, but experimental data are currently lacking.
Melting Points and Stability
  • Derivatives with bulky substituents (e.g., 4l in , mp 228–230°C) exhibit higher melting points due to crystalline packing efficiency.
  • The target compound is expected to have a melting point >200°C based on structural similarity to .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.